molecular formula C9H10N2O B562118 (R,S)-Norcotinine-pyridyl-d4 CAS No. 1020719-70-3

(R,S)-Norcotinine-pyridyl-d4

Cat. No. B562118
CAS RN: 1020719-70-3
M. Wt: 166.216
InChI Key: FXFANIORDKRCCA-NMRLXUNGSA-N
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Description

(R,S)-Norcotinine-pyridyl-d4 is a stable isotope-labeled compound that is widely used in scientific research. It is a derivative of nicotine, which is a well-known alkaloid found in tobacco plants. This compound is used to study the mechanism of action, biochemical and physiological effects of nicotine in the body.

Scientific Research Applications

  • Metabolism of N'-nitrosonornicotine in the patas monkey : This study investigates the metabolism of N'-nitrosonornicotine (NNN), a significant compound in tobacco and tobacco smoke, in the patas monkey. It identifies norcotinine as one of the key metabolites, suggesting its potential role as a biomarker of NNN uptake in humans (Upadhyaya, Zimmerman, & Hecht, 2002).

  • In vitro metabolism of norcotinine : This research focuses on the in vitro metabolism of norcotinine using rat microsomal preparations. It identifies various metabolites of norcotinine, providing insights into the metabolic pathways involved in nicotine processing (Eldirdiri, Ulgen, Jacob, & Gorrod, 1997).

  • HPLC-MS/MS for measuring urinary nicotine metabolites : This study presents a high-throughput robotic system for measuring urinary metabolites of nicotine, including norcotinine. Such methods are crucial for large-scale population studies and could be instrumental in assessing nicotine exposure (Wei et al., 2014).

  • Degradation of cotinine in aqueous medium : Investigating the degradation of cotinine, the major metabolite of nicotine, this study indirectly relates to norcotinine as part of the broader nicotine metabolism pathway. Understanding these processes is key to environmental and health-related research (Hammouda et al., 2019).

  • Biosynthesis of radiolabeled nicotine metabolites : This research describes the biosynthesis of major radiolabeled nicotine metabolites, including norcotinine. Such studies are fundamental to understanding the pharmacokinetics of nicotine and its derivatives (Tsai et al., 1999).

  • Metabolic degradation of the pyrrolidine ring of nicotine : This paper explores the stepwise degradation of the pyrrolidine ring in nicotine metabolism, mentioning norcotinine as a key intermediate. This research is vital for understanding the full spectrum of nicotine's metabolic pathways (McKennis, Schwartz, & Bowman, 1964).

properties

IUPAC Name

5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662157
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-70-3
Record name 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-70-3
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